molecular formula C12H17ClN2 B1434144 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride CAS No. 1440535-30-7

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

Cat. No. B1434144
M. Wt: 224.73 g/mol
InChI Key: NUMZOEFLDJDWRP-UHFFFAOYSA-N
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Description

“2-Diethylaminoethanol” appears as a colorless liquid . It is a member of ethanolamines, a tertiary amino compound, and a primary alcohol . It is functionally related to an ethanolamine .


Synthesis Analysis

A synthetic process of a similar compound, “2-dimethylaminoethyl chloride hydrochloride”, has been reported . The synthetic process comprises the following steps: on the basis of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of “2-Diethylaminoethanol” has been analyzed . The molecular formula is C6H15NO . The InChI is InChI=1S/C6H15NO/c1-3-7 (4-2)5-6-8/h8H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Diethylaminoethanol” has a molecular weight of 117.19 g/mol . It is less dense than water and its vapors are heavier than air . It produces toxic oxides of nitrogen during combustion .

Scientific Research Applications

Antimalarial Pharmacophores

  • Synthesis and Antimalarial Activity : A study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, highlighting the antimalarial activity of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride. This points to its potential as a novel antimalarial pharmacophore (D’hooghe et al., 2011).

Kinetic and Thermodynamic Studies

  • Deprotonation and Antiaromaticity : Bernasconi et al. (2004) investigated the deprotonation of similar compounds, which led to antiaromatic conjugate anions. This study provides insights into the kinetic and thermodynamic properties of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride (Bernasconi et al., 2004).

Photophysical Properties

  • Blue Emitting Fluorophores : Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds including 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, showcasing their application in the study of photophysical properties (Padalkar et al., 2015).

Anticancer Activity

  • Novel Anticancer Compounds : A study by Sa̧czewski et al. (2006) on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds similar to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, demonstrated remarkable anticancer activity against specific cancer cell lines (Sa̧czewski et al., 2006).

Organic Synthesis

  • Diversity Oriented Synthesis : In a study by Pandit et al. (2016), diethylamine was used as an efficient organocatalyst for the synthesis of medicinally significant compounds, indicating the role of similar compounds in organic synthesis (Pandit et al., 2016).

Safety And Hazards

“2-Diethylaminoethanol” causes burns to the skin, eyes, and mucous membranes . A related compound, “2-Diethylaminoethylchloride hydrochloride”, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(diethylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZOEFLDJDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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